Ethyl cyclobut-1-ene-1-carboxylate

Catalog No.
S3707975
CAS No.
181941-46-8
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclobut-1-ene-1-carboxylate

CAS Number

181941-46-8

Product Name

Ethyl cyclobut-1-ene-1-carboxylate

IUPAC Name

ethyl cyclobutene-1-carboxylate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3

InChI Key

DKKIUDLHMPRWBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCC1

Canonical SMILES

CCOC(=O)C1=CCC1

Ethyl cyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C₇H₁₀O₂. It features a cyclobutene ring, which is a four-membered cyclic structure containing a double bond, and a carboxylate functional group. This compound is notable for its unique structural properties, which allow it to participate in various

: One common method involves the photochemical [2 + 2] cycloaddition of ethyl propiolate and other suitable precursors.
  • Wittig Reaction: The intramolecular Wittig reaction can also be employed to create cyclobutene derivatives, including ethyl cyclobut-1-ene-1-carboxylate .
  • Direct Carboxylation: Another approach involves the direct carboxylation of cyclobutene derivatives using carbon dioxide under specific conditions.
  • Ethyl cyclobut-1-ene-1-carboxylate has several applications:

    • Polymer Chemistry: It serves as a monomer for producing advanced polymers with unique properties.
    • Synthetic Intermediates: This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Material Science: Its ability to undergo mechanical activation makes it useful in developing materials that respond to external stimuli .

    Several compounds share structural similarities with ethyl cyclobut-1-ene-1-carboxylate:

    Compound NameMolecular FormulaUnique Features
    Methyl cyclobut-1-ene-1-carboxylateC₇H₁₀O₂Methyl group instead of ethyl; similar reactivity
    Ethyl bicyclo[1.1.0]butane-1-carboxylateC₇H₈O₂Contains a bicyclic structure; potential for different reactivity
    Cyclopentene carboxylic acidC₅H₈O₂Five-membered ring; different ring strain and reactivity

    Ethyl cyclobut-1-ene-1-carboxylate stands out due to its unique four-membered ring structure combined with a carboxylic acid functionality, allowing for distinct chemical reactivity compared to these similar compounds.

    XLogP3

    1.3

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    126.068079557 g/mol

    Monoisotopic Mass

    126.068079557 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-20-2023

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